Methyl 1-benzyl-4-oxopiperidine-2-carboxylate
Description
Methyl 1-benzyl-4-oxopiperidine-2-carboxylate is a piperidine derivative characterized by a benzyl group at the 1-position, a ketone (oxo) group at the 4-position, and a methyl ester at the 2-position of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for functionalization at multiple sites.
Properties
IUPAC Name |
methyl 1-benzyl-4-oxopiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)13-9-12(16)7-8-15(13)10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOBCZBCKOQVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via N-Benzyl Glycine Ester and 4-Halogenated Butyrate
A highly efficient method involves the reaction of N-benzyl glycine methyl ester with 4-halogenated methyl butyrate (such as 4-chloromethyl butyrate or 4-bromomethyl butyrate) in the presence of a base (alkali) to form an intermediate amino ester. This intermediate is then cyclized under basic conditions to yield the piperidine ring with the ketone at position 4.
- Step 1: Dissolve N-benzyl glycine methyl ester in an organic solvent (methanol, ethanol, toluene, or benzene).
- Step 2: Add 4-halogenated methyl butyrate and an alkali base (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide).
- Step 3: React under controlled temperature to form the intermediate 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
- Step 4: Cyclization is induced by further treatment with alkali to adjust pH and promote ring closure.
- Step 5: Isolation of the product is achieved by adjusting pH to acidic conditions (pH 1-2) to precipitate the hydrochloride salt, followed by filtration and drying.
This method yields the ethyl or methyl ester of 1-benzyl-4-oxopiperidine-2-carboxylate with high purity (>99% by HPLC) and excellent yields (up to 93.3%) suitable for industrial scale-up.
Protection and Methylation Strategy
Another approach involves protection of the piperidine nitrogen and methylation of the methylene adjacent to the ketone:
- Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc protection).
- Methylation: The methylene proton adjacent to the ketone is abstracted using a strong base such as sodium hydride, followed by alkylation with iodomethane to introduce the methyl group.
- Deprotection: Boc group is removed to yield the desired methyl 1-benzyl-4-oxopiperidine-2-carboxylate.
This method, while effective, involves the use of hazardous reagents (sodium hydride, benzyl bromide) and multiple chromatographic purification steps, which limit its commercial scalability. The overall yield reported is relatively low (~13.6 molar percent).
Oxidation and Ring Expansion Routes
Alternative synthetic routes involve oxidation and ring expansion starting from protected hydroxyproline derivatives:
- Protection of trans-4-hydroxy-L-proline with benzyl-oxycarbonyl chloride.
- Oxidation to keto acid using Jones reagent.
- Conversion to keto ester via acid-catalyzed reactions.
- Ring expansion using ethyl diazoacetate and boron trifluoride diethyl etherate to form the 4-oxopiperidine ring.
- Final deprotection and coupling steps yield the target compound.
This method provides good yields per step (70-90%) and allows access to stereochemically defined products but is more complex and suited for specialized research applications.
- The N-benzyl glycine ester route is favored for industrial production due to its simplicity, high yield, and avoidance of hazardous reagents. The use of common organic solvents and bases, along with straightforward crystallization, makes it economically viable.
- The protection and methylation route, while chemically elegant, suffers from safety concerns and low yields, and requires extensive purification, limiting its practical use.
- The oxidation and ring expansion route offers stereochemical control and access to complex derivatives but is more suited to specialized synthetic applications rather than bulk production.
- Purity and yield data from the N-benzyl glycine ester route show excellent reproducibility, with HPLC purity above 99% and yields exceeding 90%, making it the method of choice for high-quality this compound synthesis.
The preparation of this compound is best achieved industrially via the alkylation and cyclization of N-benzyl glycine methyl ester with 4-halogenated methyl butyrate under basic conditions, followed by careful pH control to isolate the hydrochloride salt. This method balances efficiency, safety, and scalability, delivering high purity and yield. Alternative methods involving protection/methylation or ring expansion provide valuable synthetic routes for research but are less practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-benzyl-4-oxopiperidine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Methyl 1-benzyl-4-oxopiperidine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds.
Biology:
- In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry:
- In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-oxopiperidine-2-carboxylate is not well-documented. its potential lies in its ability to act as a precursor for more complex molecules. These molecules may have various mechanisms of action depending on their structure and the biological targets they interact with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Methyl 1-benzyl-4-oxopiperidine-2-carboxylate | C₁₄H₁₇NO₃ | 263.29 g/mol | 1-benzyl, 4-oxo, 2-methyl ester |
| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.29 g/mol | 1-benzyl, 4-amino, 1-carboxylate |
| Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | C₂₀H₂₀FNO₃ | 341.38 g/mol | 1-benzyl, 4-oxo, 2-(4-fluoro-2-methylphenyl) |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | 223.25 g/mol | Benzothiophene core, 5-amino, 2-methyl ester |
Key Observations :
- Positional Isomerism: The placement of substituents significantly impacts reactivity. For example, the 4-oxo group in the target compound may enhance hydrogen-bonding interactions compared to the 4-amino group in benzyl 4-aminopiperidine-1-carboxylate .
- Ring Modifications: Methyl 5-amino-1-benzothiophene-2-carboxylate replaces the piperidine ring with a benzothiophene system, altering electronic properties and solubility .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | 494.8 ± 45.0 | 1.232 ± 0.06 | -2.44 ± 0.40 |
| Benzyl 4-aminopiperidine-1-carboxylate | Not reported | Not reported | ~8-10 (amine) |
| Methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7) | Not reported | Not reported | Not reported |
Notes:
- The high boiling point of benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate suggests strong intermolecular interactions, likely due to the fluorine and methyl substituents .
- The pKa of the 4-oxo group in the target compound is expected to be similar to other ketone-containing piperidines (~-2 to 0), influencing its acidity and solubility .

Key Observations :
- The synthesis of piperidine carboxylates often involves nucleophilic substitution or esterification under anhydrous conditions. For example, the target compound could be synthesized via alkylation of 4-oxopiperidine-2-carboxylic acid with benzyl chloride, followed by esterification .
- Yields for carfentanil analogs (e.g., 79.9% in ) highlight the efficiency of anhydride-mediated reactions for piperidine derivatives.
Biological Activity
Methyl 1-benzyl-4-oxopiperidine-2-carboxylate is a chiral compound recognized for its potential biological activities. Its unique structure, characterized by a piperidine ring with a benzyl group and a ketone moiety, positions it as a significant candidate in pharmacological research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies.
This compound has a molecular formula of CHNO and a molecular weight of approximately 283.75 g/mol. The compound is often encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for biological applications.
Synthesis Overview:
The synthesis typically involves several steps, including oxidation and reduction reactions. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis process is optimized in industrial settings to maximize yield and purity.
Interaction with Cellular Mechanisms
Research indicates that this compound may interact with specific enzymes and proteins involved in metabolic processes. Its structural attributes suggest potential modulation of enzyme activities or gene expression related to various metabolic pathways.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Modulation | May influence enzyme activities involved in metabolism |
| Gene Expression | Potential to modulate gene expression related to metabolism |
| Anticancer Activity | Exhibits properties that may inhibit cancer cell growth |
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study found that related compounds exhibit significant histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and has implications in cancer therapy . Although specific data on this compound's HDAC activity is limited, its structural similarities to other HDAC inhibitors suggest potential efficacy.
- Anticancer Properties : The compound's interaction with tankyrases, which are involved in cancer cell proliferation, has been explored. Inhibitors targeting tankyrases have shown promising results in preclinical studies, indicating that this compound could be further investigated for anticancer applications .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest favorable absorption characteristics when administered orally, which is essential for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

